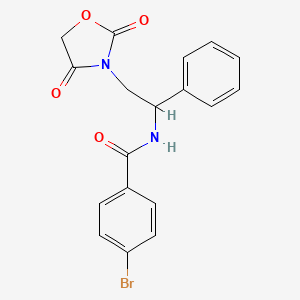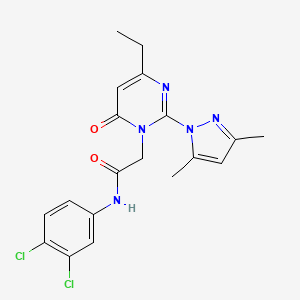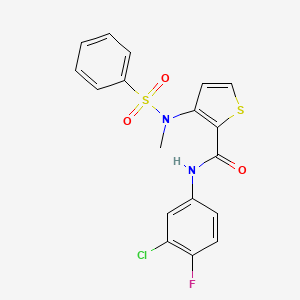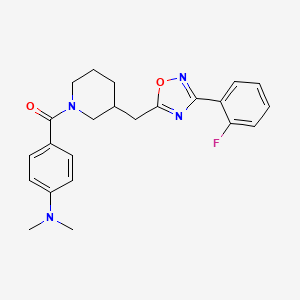
4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide, also known as BRD7589, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Intermolecular interactions in antipyrine-like derivatives, including compounds similar to 4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide, have been extensively studied through methods like X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies offer insights into the stabilization mechanisms of such compounds, highlighting the relevance of hydrogen bonding interactions and π-interactions, which collectively contribute to the assembly stabilization (Saeed et al., 2020).
Methodological Developments
The one-pot synthesis approach for creating dynamic 2-substituted benzoxazinones and their corresponding quinazolinones demonstrates an efficient method for generating compounds with anticipated biological activity, including structures akin to 4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide (El-Hashash et al., 2016).
Novel benzamide derivatives synthesis , including those similar to 4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide, showcases a convenient, one-pot, multicomponent synthesis method. This technique enhances the accessibility of such compounds for further research and potential applications (Hossaini et al., 2017).
Potential Biological Activity
Research into antidiabetic agents has led to the identification of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, indicating the potential biological relevance of similar compounds. These studies provide a foundation for understanding the structural features necessary for antidiabetic activity and open pathways for developing new therapeutic agents (Nomura et al., 1999).
The copper-catalyzed intramolecular cyclization process has been utilized to synthesize N-benzothiazol-2-yl-amides, demonstrating an efficient method to obtain compounds with potential biological activity. This methodology could be applicable to the synthesis of related compounds, including those similar to 4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide, enhancing the repertoire of synthetic strategies for accessing biologically active materials (Wang et al., 2008).
Propiedades
IUPAC Name |
4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c19-14-8-6-13(7-9-14)17(23)20-15(12-4-2-1-3-5-12)10-21-16(22)11-25-18(21)24/h1-9,15H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQBIJARWCLCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide](/img/structure/B2980034.png)
![6-methyl-4-oxo-N-(2-pyridin-2-ylethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980037.png)

![4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2980042.png)


![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile](/img/structure/B2980047.png)


![2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2980051.png)



![1-tert-butyl-N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2980056.png)